2,6-Dimethoxynicotinohydrazide
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H11N3O3 |
|---|---|
Molecular Weight |
197.19 g/mol |
IUPAC Name |
2,6-dimethoxypyridine-3-carbohydrazide |
InChI |
InChI=1S/C8H11N3O3/c1-13-6-4-3-5(7(12)11-9)8(10-6)14-2/h3-4H,9H2,1-2H3,(H,11,12) |
InChI Key |
OOIJAAKWERHQAB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC(=C(C=C1)C(=O)NN)OC |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 2,6 Dimethoxynicotinohydrazide and Its Structural Analogues
Strategic Retrosynthetic Analysis and Key Disconnection Strategies for the Nicotinohydrazide Core
The synthesis of 2,6-dimethoxynicotinohydrazide is logically approached through a retrosynthetic analysis that simplifies the target molecule into readily available starting materials. The primary and most intuitive disconnection occurs at the amide bond of the hydrazide functional group. This C-N bond cleavage leads to two key synthons: a reactive derivative of 2,6-dimethoxynicotinic acid (such as an acid chloride or an ester) and hydrazine (B178648).
This primary disconnection is illustrated as follows:
Target Molecule: this compound Disconnection 1 (Amide C-N bond):
Synthon A: 2,6-Dimethoxynicotinoyl group (e.g., as 2,6-dimethoxynicotinoyl chloride or methyl 2,6-dimethoxynicotinate)
Synthon B: Hydrazine (NH₂NH₂)
The synthesis of the key intermediate, the 2,6-dimethoxynicotinic acid derivative, forms the next stage of the analysis. The pyridine (B92270) ring itself, substituted with two methoxy (B1213986) groups and a carboxyl functional group (or its precursor), can be disconnected further. The synthesis of such polysubstituted pyridines can be challenging due to regioselectivity issues. rsc.org One common strategy involves the construction of the pyridine ring from acyclic precursors. Another powerful approach is the functionalization of a pre-existing pyridine or pyridine N-oxide ring. For instance, 2,6-dihalopyridine derivatives serve as versatile precursors, where the halogens can be displaced by methoxide (B1231860) ions. rsc.org A process for preparing 2,6-dichloro-5-fluoronicotinic acid, a related substituted pyridine, highlights a pathway starting from simpler materials like ethyl formate, ethyl fluoroacetate, and cyanoacetamide, which are cyclized and subsequently functionalized. google.com
Development of Novel Approaches for Hydrazide Formation and Selective Functionalization
The formation of the hydrazide moiety from a carboxylic acid derivative is a cornerstone of the synthesis. While traditional methods are effective, recent research has focused on developing more efficient, selective, and environmentally benign approaches.
Catalytic Systems for Efficient N-Acylation Reactions
The conventional synthesis of hydrazides involves the reaction of an ester with hydrazine hydrate (B1144303), often requiring prolonged heating. researchgate.netjst.go.jp Modern advancements aim to accelerate this transformation and broaden its scope through catalysis. N-acylhydrazones, which are derivatives of hydrazides, are recognized as versatile electrophiles for synthesizing various nitrogen-containing compounds. nih.gov
Catalytic systems are being developed for the challenging N,N-dialkylation of acyl hydrazides using alcohols, a process known as the "borrowing hydrogen" strategy. rsc.org This method involves the in-situ dehydrogenation of an alcohol to an aldehyde, which then reacts with the hydrazide, followed by hydrogenation of the resulting intermediate. Ruthenium and Iridium complexes have been shown to catalyze such reactions. rsc.org Recently, a base-metal catalyst system using nickel has been described for the N,N-dialkylation of acyl hydrazides with a range of aliphatic alcohols, demonstrating high chemoselectivity. rsc.org These catalytic approaches offer a more efficient and atom-economical alternative to traditional methods that often rely on stoichiometric bases and toxic alkyl halides. rsc.org
Principles of Green Chemistry in Synthetic Pathway Design (e.g., Solvent-Free Conditions, Microwave-Assisted Synthesis)
Green chemistry principles are increasingly being integrated into the synthesis of hydrazides to reduce waste, energy consumption, and the use of hazardous solvents. tandfonline.com Microwave-assisted organic synthesis has emerged as a powerful tool in this regard. japtronline.com
The direct, one-pot synthesis of hydrazides from carboxylic acids and hydrazine hydrate under solvent-free, microwave-irradiated conditions offers significant advantages over conventional two-step methods (acid → ester → hydrazide). nih.govresearchgate.net This approach dramatically reduces reaction times from several hours to mere minutes and often results in higher yields and purer products. nih.govresearchgate.net The use of microwave radiation enhances the rate of reaction through increased friction and collisions between molecules. japtronline.com
Another green technique is the use of sonication, which utilizes ultrasonic waves to accelerate reactions, increase yields, and decrease reaction times, all while being a safe energy source. ekb.eg The synthesis of Schiff's bases of isonicotinic acid hydrazide has been successfully achieved using microwave irradiation and sonication in aqueous conditions, eliminating the need for organic solvents and acid catalysts. tandfonline.comscispace.com Even simple, natural catalysts like lemon juice have been explored for the formation of hydrazides, offering a greener alternative to mineral acids like HCl or H₂SO₄. inglomayor.cl
Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis of Hydrazides
Data sourced from multiple studies comparing conventional heating with microwave-assisted synthesis. nih.govresearchgate.net
Stereoselective and Regioselective Synthesis of this compound Analogues
The synthesis of structural analogues of this compound involves the selective modification of either the pyridine core or the hydrazide functional group. Such modifications are crucial for structure-activity relationship studies.
Methodologies for Modulating Substituent Effects on the Pyridine Heterocycle
Creating analogues with varied substitution patterns on the pyridine ring requires precise control over regioselectivity. The dearomatization of pyridine derivatives is a key strategy for producing substituted pyridines and piperidines. mdpi.com
Several advanced methods allow for the position-selective functionalization of the pyridine heterocycle:
Pyridine N-Oxide Chemistry: The activation of pyridines as their N-oxides allows for regioselective nucleophilic addition. nih.gov For example, the reaction of pyridine N-oxides with Grignard reagents can yield C2-alkylated products with high regioselectivity. rsc.orgrsc.orgacs.org This approach can be used to synthesize 2,6-disubstituted pyridines from 2-substituted pyridine N-oxides. rsc.org
Minisci-type Reactions: Radical alkylation of pyridines often leads to mixtures of regioisomers. However, the use of a removable blocking group can enable exquisite control. A maleate-derived blocking group has been used to direct Minisci-type decarboxylative alkylation specifically to the C-4 position of the pyridine ring. nih.govscispace.com This strategy allows for a reversal of the traditional synthetic sequence, enabling C-2 functionalization after a C-4 selective Minisci reaction. nih.govscispace.com
Transition-Metal Catalysis: Cobalt-catalyzed [2+2+2] cycloaddition of alkynes and nitriles has emerged as a powerful and atom-economical method for constructing multi-substituted pyridine rings from the ground up. bohrium.com
These methodologies provide a synthetic toolbox to create analogues of this compound where the methoxy groups are replaced by other alkyl or aryl groups, or where additional functional groups are introduced at specific positions on the pyridine ring.
Advanced Modifications of the Hydrazide Functional Group
The hydrazide group (-CONHNH₂) is a versatile functional handle that can be readily modified to generate a diverse range of analogues. nih.gov The nucleophilic nature of the terminal amino group and the presence of the adjacent amide make it a unique reactive center. mdpi.com
Key modifications include:
Formation of N-Acylhydrazones: The most common reaction of hydrazides is their condensation with aldehydes and ketones to form stable N-acylhydrazones (-CONH-N=CHR). mdpi.comorientjchem.org This reaction is highly efficient and proceeds under mild conditions, often just by heating the reactants in a solvent like ethanol. researchgate.netmdpi.com This transformation is used to link the nicotinohydrazide core to various aryl or heteroaryl aldehydes, as seen in the synthesis of (E)-N'-(2,5-dimethoxylbenzylidene) nicotinohydrazide. orientjchem.org
N-Alkylation: As discussed, the hydrazide nitrogen atoms can be alkylated. Catalytic methods using alcohols as alkylating agents provide a modern route to N,N-dialkylated acyl hydrazides, which are valuable building blocks for biologically active compounds. rsc.org
Cyclization to Heterocycles: The hydrazide moiety is a key precursor for the synthesis of five-membered heterocycles. For example, nicotinohydrazide derivatives can be cyclized into 1,3,4-oxadiazoles. nih.gov
Polymer Conjugation: The reactivity of the hydrazide group makes it suitable for post-polymerization modification. Poly(acryloyl hydrazide) has been used as a versatile scaffold that can react with various aldehydes to form functional polymers, demonstrating the utility of the hydrazide-aldehyde coupling reaction in materials science. rsc.org
These modifications allow for the extensive derivatization of the this compound scaffold, enabling the exploration of a broad chemical space for various applications.
Table 2: Compound Names Mentioned in this Article
Mechanistic Investigations of Chemical Transformations Involving 2,6 Dimethoxynicotinohydrazide
Elucidation of Reaction Pathways and Identification of Transition States
A fundamental reaction of 2,6-dimethoxynicotinohydrazide is its condensation with a carbonyl compound, such as an aldehyde or ketone, to form a hydrazone. This reaction typically proceeds via a nucleophilic addition-elimination mechanism. The pathway begins with the nucleophilic attack of the terminal amine (-NH2) of the hydrazide onto the electrophilic carbonyl carbon. libretexts.orgsavemyexams.com This leads to the formation of a tetrahedral intermediate, often referred to as a carbinolamine. This step is typically reversible. Subsequently, the tetrahedral intermediate is protonated, followed by the elimination of a water molecule to form the C=N double bond of the hydrazone.
The rate-determining step can vary depending on the reaction conditions, particularly the pH. openstax.orgkhanacademy.org In many cases, the dehydration of the tetrahedral intermediate is the slowest step. The transition state for this step would involve the partial breaking of the C-O bond and the C-H bond (from the nitrogen that was initially part of the -NH2 group) and the partial formation of the C=N π-bond and the O-H bond of the departing water molecule.
Computational chemistry provides powerful tools for elucidating such pathways by calculating the potential energy surfaces of reactions. mit.edu For instance, studies on hydrazine (B178648) reactions involve geometry optimizations, frequency calculations, and intrinsic reaction coordinate (IRC) calculations to map the minimum energy paths and identify the structures of transition states. mit.edupurdue.edu In a transition state, bonds are in the process of forming and breaking, and the structure represents an energy maximum along the reaction coordinate. rsc.orgresearchgate.net For the initial nucleophilic attack of a hydrazine on a carbonyl, the transition state would feature a partial bond between the nucleophilic nitrogen and the electrophilic carbon, with a corresponding redistribution of charge. researchgate.net
Table 1: Plausible Elementary Steps for Hydrazone Formation
| Step | Description | Intermediate/Transition State |
| 1 | Nucleophilic attack of the terminal nitrogen of this compound on the carbonyl carbon. | Tetrahedral Intermediate (Carbinolamine) |
| 2 | Proton transfer, typically involving the solvent or a catalyst. | Protonated Tetrahedral Intermediate |
| 3 | Elimination of a water molecule to form the C=N double bond. | Dehydration Transition State |
Role of the Hydrazide Moiety in Nucleophilic and Electrophilic Reaction Architectures
The hydrazide moiety (-CONHNH2) is a versatile functional group that exhibits both nucleophilic and electrophilic characteristics, allowing it to participate in a wide array of chemical transformations. researchgate.net The reactivity of this compound is defined by several key reactive centers. vaia.comyoutube.com
Nucleophilic Sites:
Terminal Amine Nitrogen (-NH2): This is the primary nucleophilic center. The lone pair of electrons on this nitrogen is highly available for attacking electrophilic centers, such as carbonyl carbons, alkyl halides, and Michael acceptors. libretexts.orgresearchgate.net The high reactivity of hydrazines in nucleophilic reactions is sometimes attributed to the "alpha effect," where the presence of an adjacent atom with a lone pair (the other nitrogen) enhances nucleophilicity. researchgate.net
Amide Nitrogen (-CONH-): While less nucleophilic than the terminal amine due to delocalization of its lone pair into the adjacent carbonyl group, this nitrogen can still participate in reactions, particularly after deprotonation under basic conditions.
Pyridine (B92270) Ring Nitrogen: The nitrogen atom in the pyridine ring is a nucleophilic site and can be protonated in acidic media or coordinate to Lewis acids. This influences the electronic properties of the entire molecule.
Carbonyl Oxygen: The oxygen of the C=O group has lone pairs and can act as a nucleophile or, more commonly, a proton acceptor or a site for coordination with metal ions. vaia.com
Electrophilic Sites:
Carbonyl Carbon: The carbonyl carbon is electron-deficient due to the polarization of the C=O bond and is a prime target for nucleophilic attack. libretexts.orgresearchgate.net This electrophilicity is central to reactions like hydrolysis and attack by organometallic reagents.
Pyridine Ring Carbons: The carbons of the pyridine ring, particularly those ortho and para to the ring nitrogen, are electrophilic and can be susceptible to nucleophilic aromatic substitution, although this is less common without strong activation.
Intramolecular Cyclization and Rearrangement Mechanisms
Hydrazides are valuable precursors for the synthesis of a wide variety of nitrogen-containing heterocycles through intramolecular cyclization reactions. mdpi.comresearchgate.netnih.gov These transformations often involve the reaction of the hydrazide with a bifunctional reagent, followed by a ring-closing step.
One of the most common cyclization reactions involving acylhydrazides like this compound is the formation of 1,3,4-oxadiazoles . This can be achieved by reacting the hydrazide with various one-carbon electrophiles such as triethyl orthoformate, carbon disulfide, or cyanogen (B1215507) bromide. For example, reaction with carbon disulfide under basic conditions, followed by treatment with an alkylating agent or oxidative cyclization, yields substituted 1,3,4-oxadiazole-2-thiones. A more direct route involves heating the hydrazide with a carboxylic acid or its derivative in the presence of a dehydrating agent like phosphorus oxychloride (POCl3).
The plausible mechanism for cyclization with POCl3 and a carboxylic acid involves:
Activation of the carboxylic acid by POCl3.
Nucleophilic attack by the terminal nitrogen of the hydrazide on the activated carbonyl carbon to form an N,N'-diacylhydrazine intermediate.
Intramolecular nucleophilic attack by one of the amide oxygens onto the other carbonyl carbon, followed by elimination of water (cyclodehydration), to form the 1,3,4-oxadiazole (B1194373) ring. researchgate.net
Similarly, reaction with 1,3-dielectrophiles can lead to five- or six-membered rings. For instance, reacting with a β-diketone can lead to the formation of pyrazole (B372694) derivatives. researchgate.net The initial step is the formation of a hydrazone with one of the ketone groups, followed by intramolecular attack of the enol or enolate on the amide carbonyl and subsequent dehydration.
Rearrangement reactions, such as the Curtius or Hofmann rearrangement, typically involve the conversion of a carboxylic acid derivative to an amine. While theoretically possible to derive intermediates from this compound that could undergo such rearrangements, specific examples involving this compound are not readily found in the literature. More relevant are intramolecular cyclization reactions that proceed via an Addition of the Nucleophile, Ring Opening, and Ring Closure (ANRORC) mechanism, though these are more common in different heterocyclic systems. rsc.orgnih.gov
Reactivity Profiling with Carbonyl Compounds: Beyond Schiff Base Formation
The reaction of this compound with aldehydes and ketones is a cornerstone of its reactivity, leading initially to the formation of N-acylhydrazones (a type of Schiff base). savemyexams.comnih.gov This reaction is robust and serves as a gateway to more complex molecular architectures. masterorganicchemistry.comgoogle.comreb.rwmasterorganicchemistry.com The transformation extends far beyond simple imine formation, as the resulting hydrazone is a versatile intermediate for further reactions, particularly cyclizations. organic-chemistry.org
The general reaction is: R-CHO + H2N-NH-CO-Py(2,6-di-OMe) → R-CH=N-NH-CO-Py(2,6-di-OMe) + H2O
Once formed, the N-acylhydrazone contains multiple reactive sites that can be exploited for subsequent transformations. For example, the presence of an α-methylene group adjacent to a carbonyl in the starting aldehyde or ketone (R = -CH2-CO-R') allows for the formation of pyrazolones via intramolecular cyclization.
Furthermore, reacting this compound in multi-component reactions with a carbonyl compound and a third reactant can lead to a variety of heterocycles. For instance, reaction with an aldehyde and a source of sulfur, like thioglycolic acid, can lead to the formation of thiazolidinone rings. The mechanism involves the initial formation of the hydrazone, followed by nucleophilic attack of the thiol on the imine carbon and subsequent intramolecular cyclization by the carboxylic acid group. rsc.org
Table 2: Potential Heterocyclic Products from Reactions with Carbonyls and Other Reagents
| Carbonyl Compound | Co-reagent | Plausible Heterocyclic Product | Reaction Type |
| Various Aldehydes/Ketones | Carbon Disulfide (CS2), then base | 5-substituted-1,3,4-oxadiazole-2-thione | Cyclocondensation |
| β-Diketones (e.g., Acetylacetone) | Acid or Base catalyst | Pyrazole derivative | Knorr-type pyrazole synthesis |
| α-Haloketones | Base | 1,3,4-Oxadiazine derivative | Cyclization |
| Aldehyde + Thioglycolic Acid | N/A | Thiazolidinone-linked pyridine | Multi-component cyclization |
| Aldehyde + Isothiocyanate | N/A | Thiadiazole derivative | Multi-component cyclization |
Chelation-Assisted Reactivity Studies
The structure of this compound and its derivatives (like hydrazones) makes it an excellent candidate for acting as a chelating ligand in coordination chemistry. researchgate.netresearchgate.net Chelation involves the formation of two or more separate coordinate bonds between a polydentate ligand and a single central metal atom. nih.gov In this molecule, the pyridine ring nitrogen and the carbonyl oxygen (in the hydrazide) or the imine nitrogen (in the hydrazone) can act as N,O or N,N bidentate donor sets, respectively. researchgate.netresearchgate.net This chelation can significantly alter the reactivity of the molecule.
The coordination of a metal ion can:
Activate the Ligand: By withdrawing electron density, the metal can enhance the electrophilicity of certain positions on the ligand, making them more susceptible to nucleophilic attack.
Facilitate Catalysis: Chelation is a key principle in directing C-H activation reactions. nih.govgoettingen-research-online.dersc.org A transition metal catalyst (e.g., Rh, Pd, Ni, Fe) can coordinate to the N,O or N,N donor sites, bringing the metal center in close proximity to a specific C-H bond (e.g., at the C3 position of the pyridine ring). This facilitates oxidative addition and subsequent functionalization of that C-H bond. nih.govgoettingen-research-online.de
Stabilize Intermediates: The chelation can stabilize reactive intermediates or transition states in a catalytic cycle, thereby lowering the activation energy of the reaction. rsc.org
Numerous studies have shown that nicotinohydrazide-based Schiff base ligands form stable complexes with a variety of transition metals, including Cu(II), Ni(II), Co(II), Fe(II), and Zn(II). core.ac.ukuokerbala.edu.iqsysrevpharm.orgua.esresearchgate.net The geometry of these complexes can vary from square planar to tetrahedral or octahedral, depending on the metal ion, its oxidation state, and the presence of other co-ligands (like water or chloride ions). uokerbala.edu.iqresearchgate.net These metal complexes themselves are often investigated for catalytic or biological activities. researchgate.netresearchgate.netrsc.org
Table 3: Potential Metal Complexes of this compound-derived Ligands
| Metal Ion | Ligand Form | Potential Coordination Geometry |
| Cu(II) | Hydrazone (N,N or N,O donor) | Square Planar, Distorted Octahedral |
| Ni(II) | Hydrazone (N,N or N,O donor) | Octahedral, Square Planar |
| Co(II) | Hydrazone (N,N or N,O donor) | Tetrahedral, Octahedral |
| Zn(II) | Hydrazone (N,N or N,O donor) | Tetrahedral |
| Fe(II)/Fe(III) | Hydrazone (N,N or N,O donor) | Octahedral |
| Ru(II)/Rh(I) | Hydrazide/Hydrazone | Octahedral (for C-H activation) |
Theoretical and Computational Chemistry Studies of 2,6 Dimethoxynicotinohydrazide
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Applications of Density Functional Theory (DFT) for Molecular Properties.
Density Functional Theory (DFT) has become a principal method for investigating the molecular properties of chemical compounds. researchgate.net This quantum mechanical modeling method is used to investigate the electronic structure of many-body systems, such as atoms and molecules. researchgate.net For hydrazide derivatives, DFT calculations, often at the B3LYP level of theory with various basis sets like 6-31G(d,p) or 6-311++G(d,p), are employed to optimize the molecular geometry and predict various properties. mahendrapublications.comresearchgate.net
Theoretical calculations for nicotinohydrazide derivatives have been performed to determine the minimum energy conformers and to derive geometrical parameters from the optimized structures. nih.gov The calculated vibrational frequencies in the ground state using DFT methods are often compared with experimental FT-IR and FT-Raman spectra to validate the computational model. researchgate.netnih.gov Such studies on related hydrazone derivatives have demonstrated a good correlation between the calculated and experimental vibrational wavenumbers. mahendrapublications.com
Table 1: Representative Calculated Molecular Properties for a Nicotinohydrazide Derivative. This table is a representative example based on typical DFT calculations for similar molecules and does not represent actual calculated values for 2,6-Dimethoxynicotinohydrazide.
| Parameter | Bond/Atoms | Calculated Value |
|---|---|---|
| Bond Length | C=O | ~1.23 Å |
| Bond Length | N-N | ~1.38 Å |
| Bond Angle | O=C-N | ~122° |
| Dihedral Angle | C-C-N-N | ~178° |
Frontier Molecular Orbital Analysis and Electronic Descriptors.
Frontier Molecular Orbital (FMO) theory is a critical tool for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is associated with the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (ΔE) is an important indicator of molecular stability; a larger gap implies higher stability and lower reactivity. mdpi.com
For various hydrazide and nicotinohydrazide derivatives, FMO analysis has been used to understand charge transfer within the molecule and to predict reactivity. researchgate.netmdpi.comresearchgate.net The HOMO is often located over the electron-rich parts of the molecule, while the LUMO is situated on the electron-deficient regions. researchgate.net This distribution helps in identifying the sites for electrophilic and nucleophilic attacks.
Several electronic descriptors derived from FMO analysis provide quantitative measures of reactivity. These include:
Ionization Potential (I): Approximated as -EHOMO
Electron Affinity (A): Approximated as -ELUMO
Electronegativity (χ): (I + A) / 2
Chemical Hardness (η): (I - A) / 2
Chemical Softness (S): 1 / (2η)
Electrophilicity Index (ω): μ2 / (2η)
These descriptors are valuable in predicting the behavior of molecules in chemical reactions. For instance, a lower HOMO-LUMO energy gap is associated with enhanced charge transfer interactions. mahendrapublications.com
Table 2: Representative Frontier Molecular Orbital Energies and Electronic Descriptors for a Hydrazide Derivative. This table is a representative example based on typical DFT calculations for similar molecules and does not represent actual calculated values for this compound.
| Parameter | Symbol | Typical Value (eV) |
|---|---|---|
| HOMO Energy | EHOMO | -6.5 to -5.5 |
| LUMO Energy | ELUMO | -1.5 to -0.5 |
| Energy Gap | ΔE | 4.5 to 5.5 |
| Electronegativity | χ | 3.5 to 4.5 |
| Chemical Hardness | η | 2.2 to 2.8 |
Conformational Analysis and Tautomeric Equilibria Investigations
Conformational analysis involves the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. lumenlearning.com For flexible molecules like this compound, which possesses several rotatable bonds, multiple conformers can exist in equilibrium. Identifying the most stable conformer is crucial as it often dictates the molecule's biological activity and physical properties. core.ac.uk Computational methods, particularly DFT, are powerful tools for exploring the potential energy surface and identifying low-energy conformers. nih.gov For some hydrazide derivatives, it has been shown that different conformers can exist in solution, and their relative stability can be influenced by the solvent. mdpi.com
Tautomerism, the equilibrium between two or more structural isomers that are mutually interconvertible, is another important aspect to consider for hydrazide compounds. Hydrazides can potentially exist in keto and enol tautomeric forms. nih.gov Spectroscopic studies, such as FT-IR and NMR, combined with theoretical calculations, are often used to determine the predominant tautomeric form in different phases. nih.govbohrium.com For instance, studies on N'-(2-methyl-3-phenylallylidene)nicotinohydrazide have revealed that it exists in the keto form. nih.gov The relative stability of different tautomers can be influenced by factors such as substituents and the solvent environment. bohrium.com
Molecular Dynamics Simulations for Understanding Solvent Interactions and Molecular Stability
MD simulations of pyridine (B92270) derivatives have been used to study their behavior at oil/water interfaces and in solution. acs.orgaip.org These studies can determine the preferred orientation of the molecule and its distribution between different phases. acs.org For instance, simulations can show how the pyridine ring and its substituents orient themselves with respect to water molecules, which can be influenced by the formation of hydrogen bonds. mdpi.com
In the context of molecular stability, MD simulations can track the fluctuations of the molecule's structure over the simulation time. By analyzing parameters such as the root-mean-square deviation (RMSD) of the atomic positions, one can assess the stability of the molecule's conformation. nih.gov These simulations can also provide insights into the strength of the interaction between the solute and solvent molecules by calculating interaction energies. mdpi.com
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling Methodologies (Theoretical Frameworks)
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical models that correlate the chemical structure of compounds with their biological activity or physicochemical properties, respectively. nih.govresearchgate.net The fundamental principle is that the structure of a molecule determines its properties and activities. scirp.org These models are built by finding a mathematical relationship between a set of molecular descriptors and the property of interest. oup.com
The development of a QSAR/QSPR model typically involves several key steps:
Data Set Preparation: A diverse set of compounds with known activities or properties is collected. This dataset is usually divided into a training set for model development and a test set for validation. windows.net
Molecular Descriptor Calculation: A wide range of molecular descriptors are calculated for each compound in the dataset. These descriptors quantify various aspects of the molecular structure, such as steric, electronic, and hydrophobic properties. conicet.gov.ar
Variable Selection: From the large pool of calculated descriptors, a subset of the most relevant descriptors is selected to build the model. This step is crucial to avoid overfitting and to create a model that is easy to interpret. windows.net
Model Building: A mathematical model is constructed using statistical methods like Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms to relate the selected descriptors to the activity or property. researchgate.net
Model Validation: The predictive power of the model is rigorously assessed using both internal and external validation techniques. nih.gov
QSAR and QSPR models are valuable tools in drug discovery and materials science, as they can be used to predict the properties of new, unsynthesized compounds, thereby prioritizing synthetic efforts. oup.comnih.gov
Systematic Selection and Validation of Molecular Descriptors
The selection of appropriate molecular descriptors is a critical step in building a robust and predictive QSAR/QSPR model. nih.gov With modern software capable of calculating thousands of descriptors, a systematic approach is necessary to identify the most informative ones and to remove redundant or irrelevant variables. oup.com
A common workflow for descriptor selection involves several stages:
Initial Filtering: Descriptors that are constant or have very little variance across the dataset are removed. nih.gov
Correlation Analysis: Descriptors that are highly correlated with each other are identified, and one of the pair is typically removed to reduce multicollinearity. nih.gov
Feature Selection Algorithms: Various algorithms can be employed to select the best subset of descriptors. These can be broadly categorized into:
Filter Methods: Descriptors are ranked based on certain statistical criteria, and a threshold is used to select the top ones.
Wrapper Methods: These methods use the learning algorithm itself to evaluate the usefulness of a subset of descriptors.
Embedded Methods: The feature selection is an integral part of the model building process.
Once a model is built, its validity and predictive power must be thoroughly assessed. Validation is typically performed using:
Internal Validation: Techniques like cross-validation (e.g., leave-one-out or k-fold cross-validation) are used to assess the robustness of the model using the training set only. windows.net
External Validation: The model's ability to predict the activity or property of an independent set of compounds (the test set) is evaluated. researchgate.net Statistical parameters such as the squared correlation coefficient (R²), the cross-validated squared correlation coefficient (Q²), and the root mean square error (RMSE) are commonly used to quantify the model's performance. nih.gov
A well-validated QSAR/QSPR model, built upon a systematic selection of molecular descriptors, can be a powerful predictive tool in chemical research. nih.gov
Advanced Statistical Modeling Approaches (e.g., Multivariate Regression, Machine Learning Algorithms)
In the theoretical and computational analysis of this compound, advanced statistical modeling techniques such as multivariate regression and machine learning algorithms represent a sophisticated frontier. While direct research applying these specific methods to this compound is not extensively documented in publicly available literature, their potential utility can be extrapolated from their application in the broader field of computational chemistry. These methods offer powerful tools for dissecting complex, high-dimensional data generated from theoretical calculations, enabling deeper insights into molecular properties and behavior.
The core advantage of these statistical approaches lies in their capacity to model relationships between multiple variables simultaneously. jmp.comucla.edu In the context of computational chemistry, this could involve correlating various calculated quantum chemical descriptors with experimentally observed activities or properties. ucsd.edumdpi.com
Multivariate Regression Analysis
Multivariate regression is a statistical method used to model the relationship between two or more independent variables and a single dependent variable. econometrics-with-r.org In the study of this compound, a hypothetical multivariate regression model could be developed to predict a specific property, such as its binding affinity to a target protein, based on a set of calculated molecular descriptors.
For instance, a research endeavor might calculate a series of quantum chemical descriptors for this compound and its structural analogs. These descriptors could include electronic properties (e.g., HOMO-LUMO gap, dipole moment), steric factors (e.g., molecular volume, surface area), and thermodynamic properties (e.g., enthalpy of formation). A multivariate regression analysis could then be employed to construct a mathematical equation that linearly combines these descriptors to predict the biological activity.
An example of a hypothetical data set that could be used for such an analysis is presented below:
| Compound ID | Binding Affinity (IC50, µM) | HOMO-LUMO Gap (eV) | Dipole Moment (Debye) | Molecular Volume (ų) |
| DMN-1 | 0.5 | 4.2 | 3.1 | 250 |
| DMN-2 | 1.2 | 4.5 | 2.8 | 245 |
| DMN-3 | 0.8 | 4.1 | 3.5 | 255 |
| DMN-4 | 2.5 | 4.8 | 2.5 | 240 |
| DMN-5 | 0.3 | 4.0 | 3.8 | 260 |
From this data, a multivariate regression model could be generated, yielding an equation such as:
Predicted Binding Affinity = β₀ + β₁(HOMO-LUMO Gap) + β₂(Dipole Moment) + β₃(Molecular Volume)
Machine Learning Algorithms
Machine learning, a subset of artificial intelligence, encompasses a variety of algorithms that can learn from data and make predictions on new, unseen data. huji.ac.il These methods are particularly adept at handling non-linear relationships and complex patterns that may not be captured by traditional regression techniques. microsoft.com
In the context of this compound, a machine learning model could be trained on a large dataset of compounds with known properties to predict various characteristics of this molecule. For example, a neural network could be trained to predict the compound's solubility or metabolic stability based on its structural features.
A hypothetical workflow for a machine learning study on this compound could involve:
Data Collection: Assembling a large database of diverse molecules with experimentally determined properties of interest.
Feature Engineering: Representing each molecule, including this compound, as a set of numerical descriptors (features).
Model Training: Using a machine learning algorithm, such as a Random Forest or Support Vector Machine, to learn the relationship between the molecular features and the target property.
Prediction: Applying the trained model to predict the property for this compound.
The following table illustrates a hypothetical dataset for training a machine learning model to predict aqueous solubility:
| Molecular Fingerprint (Simplified) | Experimental Solubility (logS) |
| [0,1,1,0,...] | -2.5 |
| [1,0,1,1,...] | -3.1 |
| [1,1,0,0,...] | -1.8 |
| ... | ... |
| This compound | Predicted by Model |
The power of machine learning lies in its ability to learn from vast and complex chemical data, potentially leading to accurate predictions of molecular behavior and guiding further experimental investigation. nih.gov
Advanced Spectroscopic and Analytical Methodologies for Structural and Electronic Characterization
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
Based on established chemical shift principles and data from analogous substituted pyridine (B92270) and hydrazide compounds, a predicted NMR data set for 2,6-Dimethoxynicotinohydrazide can be formulated. The pyridine ring protons are expected to appear in the aromatic region, with their specific shifts influenced by the electron-donating methoxy (B1213986) groups. The methoxy protons will resonate as sharp singlets in the upfield region, while the hydrazide N-H protons will appear as exchangeable signals.
Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|---|
| C2 | - | ~160.5 | - |
| C3 | - | ~108.0 | - |
| C4 | ~8.05 | ~140.0 | d |
| C5 | ~6.45 | ~106.0 | d |
| C6 | - | ~160.5 | - |
| C=O | - | ~168.0 | - |
| OCH₃ (at C2/C6) | ~3.95 | ~53.5 | s |
| NH | ~9.50 (exchangeable) | - | s (broad) |
| NH₂ | ~4.50 (exchangeable) | - | s (broad) |
Note: Predicted values are based on analyses of similar structures and may vary depending on solvent and experimental conditions. 'd' denotes doublet, 's' denotes singlet.
To confirm the assignments from 1D NMR and establish unambiguous connectivity, a suite of 2D NMR experiments is employed. nih.govsdsu.edu
Correlation Spectroscopy (COSY): This homonuclear correlation experiment reveals proton-proton (¹H-¹H) spin couplings. For this compound, a key cross-peak would be observed between the H4 and H5 protons of the pyridine ring, confirming their adjacent relationship. uvic.ca
Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment maps direct one-bond correlations between protons and the carbons to which they are attached. columbia.edu This would definitively link the predicted proton signals to their corresponding carbon signals, for instance, correlating the signal at ~8.05 ppm to the C4 carbon at ~140.0 ppm, the signal at ~6.45 ppm to the C5 carbon at ~106.0 ppm, and the methoxy proton signal at ~3.95 ppm to its carbon at ~53.5 ppm.
Heteronuclear Multiple Bond Correlation (HMBC): HMBC is crucial for identifying longer-range (typically 2-3 bond) heteronuclear couplings, which helps to piece together the molecular fragments. columbia.edu Key expected correlations for this compound would include:
Correlations from the methoxy protons (OCH₃) to the C2 and C6 carbons of the pyridine ring.
Correlations from the H4 proton to C2, C3, and C6.
Correlations from the H5 proton to C3 and C4.
A critical correlation from the amide proton (NH) to the carbonyl carbon (C=O) and the C3 carbon of the ring, confirming the attachment of the hydrazide moiety.
The structure of this compound features several single bonds, such as the C3-C(O) bond, the C(O)-NH bond, and the N-NH₂ bond, around which rotation may be restricted. This can give rise to multiple conformers (rotamers) that are in equilibrium in solution. researchgate.netcopernicus.org Dynamic NMR (DNMR) spectroscopy, which involves recording NMR spectra at various temperatures, is the primary technique for studying such conformational exchange processes. unibas.it
At low temperatures, the rate of interconversion between conformers may become slow on the NMR timescale, resulting in the appearance of separate sets of signals for each distinct conformer. As the temperature is increased, the rate of exchange increases, causing these signals to broaden, coalesce into a single broad peak, and eventually sharpen into a time-averaged signal at higher temperatures. copernicus.org By analyzing the changes in the line shape of the NMR signals as a function of temperature, it is possible to determine the kinetic and thermodynamic parameters of the conformational exchange, including the activation energy barrier (ΔG‡) for the rotation.
High-Resolution Mass Spectrometry (HRMS) and Tandem Mass Spectrometry (MS/MS) for Precise Molecular Mass Determination and Fragmentation Analysis
High-resolution mass spectrometry (HRMS) provides an extremely accurate measurement of the molecular mass of a compound, allowing for the determination of its elemental formula. nih.govnih.gov For this compound (C₈H₁₁N₃O₃), the calculated monoisotopic mass of the protonated molecule [M+H]⁺ is 198.0873 Da. An experimental HRMS measurement confirming this value provides strong evidence for the compound's chemical formula.
Tandem mass spectrometry (MS/MS) is used to probe the structure of the molecule by inducing fragmentation and analyzing the resulting product ions. nih.gov A plausible fragmentation pathway for protonated this compound would involve initial cleavages around the hydrazide group and subsequent losses from the pyridine ring.
Plausible MS/MS Fragmentation of [this compound+H]⁺
| m/z (Da) | Proposed Fragment Ion | Proposed Neutral Loss |
|---|---|---|
| 198.0873 | [M+H]⁺ | - |
| 181.0608 | [M+H - NH₃]⁺ | NH₃ |
| 167.0815 | [M+H - N₂H₃]⁺ | N₂H₃• |
| 166.0553 | [M+H - CH₃OH]⁺ | CH₃OH |
| 152.0397 | [2,6-dimethoxybenzoyl cation]⁺ | NH₂NH₂ |
| 124.0444 | [Fragment from loss of CO from 152]⁺ | CO |
Note: The fragmentation pattern provides a structural fingerprint, confirming the presence of the hydrazide and dimethoxypyridine moieties.
Fourier Transform Infrared (FT-IR) and Raman Spectroscopy for Vibrational Mode Assignment and Functional Group Analysis
Vibrational spectroscopy, including both FT-IR and Raman techniques, provides valuable information about the functional groups present in a molecule. surfacesciencewestern.com The two techniques are complementary; FT-IR is more sensitive to polar bonds and asymmetrical vibrations, while Raman spectroscopy is more sensitive to non-polar, symmetric bonds. jyoungpharm.org
For this compound, the key vibrational modes would include the stretching and bending of the N-H bonds in the hydrazide group, the C=O stretch of the carbonyl, C-O stretches of the methoxy groups, and various vibrations associated with the pyridine ring. researchgate.netresearchgate.net
Characteristic Vibrational Frequencies for this compound
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |
|---|---|---|
| N-H Stretch (Amide/Amine) | 3200 - 3400 | FT-IR |
| C-H Stretch (Aromatic) | 3000 - 3100 | FT-IR, Raman |
| C-H Stretch (Aliphatic, OCH₃) | 2850 - 3000 | FT-IR, Raman |
| C=O Stretch (Amide I) | 1650 - 1680 | FT-IR (strong) |
| N-H Bend (Amide II) | 1510 - 1550 | FT-IR |
| C=C, C=N Ring Stretch (Pyridine) | 1400 - 1600 | FT-IR, Raman |
| C-O Stretch (Aryl Ether) | 1200 - 1275 (asymmetric) | FT-IR (strong) |
| C-O Stretch (Aryl Ether) | 1010 - 1050 (symmetric) | FT-IR |
Note: The precise positions of these bands can be influenced by factors such as hydrogen bonding and the physical state of the sample (solid or solution).
Single-Crystal X-ray Diffraction for Definitive Solid-State Structural Determination
While NMR provides the structure in solution, single-crystal X-ray diffraction offers an unparalleled, definitive determination of the molecular structure in the solid state. researchgate.net This technique can precisely measure bond lengths, bond angles, and torsional angles, providing a complete three-dimensional picture of the molecule. Furthermore, it reveals details about the crystal packing, including intermolecular interactions such as hydrogen bonding, which are crucial for understanding the solid-state properties of the material.
Although a crystal structure for this compound is not publicly available, analysis of closely related 2-methoxypyridine (B126380) derivatives demonstrates the power of this technique. rsc.org A successful crystallographic analysis of this compound would be expected to reveal key structural features, such as the planarity of the pyridine ring and the conformation of the hydrazide side chain. It would also quantitatively describe the hydrogen bonding network formed by the N-H donors and the carbonyl oxygen and terminal amine acceptors.
Illustrative Crystallographic Data for a Related Methoxypyridine Derivative
| Parameter | Example Value |
|---|---|
| Crystal System | Orthorhombic |
| Space Group | Aba2 |
| a (Å) | 14.8343(5) |
| b (Å) | 44.690(2) |
| c (Å) | 7.3614(3) |
| Volume (ų) | 4880.2(3) |
| Z | 8 |
Note: Data is for a representative 2-methoxypyridine derivative and serves to illustrate the type of information obtained from a single-crystal X-ray diffraction experiment. researchgate.net
Chiroptical Spectroscopy (e.g., Circular Dichroism) for Chiral Derivatives
Chiroptical spectroscopy, particularly circular dichroism (CD) spectroscopy, is a powerful technique for studying chiral molecules. nih.gov Since this compound is an achiral molecule, it will not exhibit a CD spectrum.
However, this technique would become highly relevant for the analysis of chiral derivatives of the parent compound. For instance, if the hydrazide functional group were reacted with a chiral aldehyde or ketone, a chiral hydrazone would be formed. The resulting chiral derivative would be expected to show a distinct CD spectrum, with positive or negative Cotton effects corresponding to its electronic transitions. nih.govnih.gov
The sign and magnitude of these Cotton effects are highly sensitive to the absolute configuration of the stereocenters and the conformational preferences of the molecule in solution. Therefore, CD spectroscopy could be used to:
Confirm the successful synthesis of a specific enantiomer.
Determine the absolute configuration of the newly formed stereocenter by comparing experimental spectra with theoretical calculations.
Study the conformational dynamics of the chiral derivative in solution.
Investigation into Ligand Target Interaction Mechanisms and Biological Modulatory Activities Mechanistic Focus
Theoretical Basis for Molecular Recognition and Ligand Binding Affinities
Molecular recognition is the specific interaction between two or more molecules through non-covalent forces, a principle that is central to drug design and molecular biology. The binding affinity, often quantified by the equilibrium dissociation constant (K D ), measures the strength of these interactions; a smaller K D value signifies a greater binding affinity. malvernpanalytical.com This affinity is dictated by a combination of intermolecular forces, including hydrogen bonding, electrostatic interactions, hydrophobic effects, and van der Waals forces. malvernpanalytical.com
The structure of 2,6-Dimethoxynicotinohydrazide possesses several key features that can contribute to molecular recognition:
Hydrogen Bonding: The hydrazide group (-CONHNH₂) is a potent hydrogen bond donor (from the N-H groups) and acceptor (at the carbonyl oxygen and nitrogen atoms). This allows for strong, directional interactions with amino acid residues in a protein's binding site.
Aromatic Interactions: The pyridine (B92270) ring can engage in π-π stacking with aromatic amino acid residues such as phenylalanine, tyrosine, and tryptophan.
Electrostatic Interactions: The nitrogen atom in the pyridine ring and the oxygen atoms of the methoxy (B1213986) and carbonyl groups are electronegative, creating partial negative charges that can interact with positively charged or polar residues in a binding pocket.
Table 1: Potential Non-Covalent Interactions of this compound Functional Groups
| Functional Group | Potential Interaction Type | Interacting Partner (in Biological Target) |
|---|---|---|
| Hydrazide (-CONHNH₂) | Hydrogen Bond Donor/Acceptor | Asp, Glu, Ser, Thr, Asn, Gln, Main-chain C=O & N-H |
| Pyridine Ring | π-π Stacking, Cation-π | Phe, Tyr, Trp, Positively charged residues |
| Pyridine Nitrogen | Hydrogen Bond Acceptor | Ser, Thr, Asn, Gln, Lys, Arg |
| Methoxy Groups (-OCH₃) | Hydrogen Bond Acceptor, Hydrophobic | Polar and non-polar amino acid residues |
| Carbonyl Oxygen (C=O) | Hydrogen Bond Acceptor | Ser, Thr, Asn, Gln, Lys, Arg |
Mechanistic Aspects of Enzyme Inhibition: Kinetic Studies and Computational Docking
Hydrazide and hydrazine (B178648) derivatives have been identified as inhibitors of various enzymes, including proteases and oxidases. nih.govresearchgate.net The mechanism of inhibition can be elucidated through kinetic studies, which determine whether the inhibitor competes with the substrate for the active site (competitive inhibition), binds to a different site (non-competitive inhibition), or binds only to the enzyme-substrate complex (uncompetitive inhibition). mdpi.com Some hydrazines can also act as irreversible inhibitors by forming a stable covalent bond with the enzyme. nih.gov
Computational docking is a powerful tool used to predict the binding conformation of an inhibitor within an enzyme's active site. derpharmachemica.com For this compound, docking studies against a hypothetical enzyme target would likely show the hydrazide moiety interacting with key catalytic residues. For instance, in studies of hydrazide derivatives as aspartic protease inhibitors, the hydrazine group was shown to interact with the catalytic dyad. researchgate.net Similarly, nicotinic acid derivatives have been docked into the active sites of enzymes like dihydrofolate reductase, a target for antimicrobial agents. mdpi.com
A hypothetical docking of this compound might reveal the following interactions:
The hydrazide's N-H and C=O groups forming critical hydrogen bonds within the active site.
The pyridine ring positioned in a hydrophobic pocket or forming stacking interactions with nearby aromatic residues.
The methoxy groups occupying smaller hydrophobic sub-pockets.
Kinetic analysis of related hydrazide-hydrazone compounds against the enzyme laccase has demonstrated various modes of inhibition, including competitive, non-competitive, and uncompetitive types, with inhibition constants (K i ) in the micromolar range. mdpi.com
Table 2: Inhibition Data for Representative Hydrazide-Hydrazone Laccase Inhibitors
| Compound Type | Target Enzyme | Inhibition Type | Kᵢ Value (µM) |
|---|---|---|---|
| Salicylic Aldehyde Hydrazide-Hydrazone | Laccase (T. versicolor) | Competitive | 24.0 |
| Salicylic Aldehyde Hydrazide-Hydrazone | Laccase (T. versicolor) | Competitive | 25.3 |
| Di-tert-butyl-hydroxy-benzylidene Hydrazide-Hydrazone | Laccase (T. versicolor) | Non-competitive | 32.0 |
| Di-tert-butyl-hydroxy-benzylidene Hydrazide-Hydrazone | Laccase (T. versicolor) | Uncompetitive | 17.9 |
Data sourced from a study on hydrazide-hydrazone inhibitors of laccase from Trametes versicolor. mdpi.com
Receptor-Ligand Docking and Molecular Dynamics Simulations for Active Site Interaction Analysis
Beyond enzymes, understanding the interaction of ligands with receptors is crucial. Molecular docking provides a static prediction of the most favorable binding pose of a ligand in a receptor's active site. dergipark.org.tr Following docking, molecular dynamics (MD) simulations can be employed to study the dynamic behavior of the ligand-receptor complex over time. nih.gov MD simulations provide insights into the stability of binding, conformational changes in the protein and ligand, and the role of solvent molecules. rsc.orgresearchgate.net
For a pyridine-containing ligand like this compound, MD simulations can reveal:
The stability of key hydrogen bonds between the hydrazide group and the receptor.
The flexibility of the methoxy groups and their adaptation to the binding pocket.
The dynamic nature of π-stacking interactions involving the pyridine ring. nih.gov
Studies on other pyridine-based ligands have successfully used an enhanced workflow that incorporates ligand-membrane MD simulations to predict binding propensity for membrane-associated proteins, a context where traditional docking may be insufficient. nih.gov Such computational approaches have been applied to derivatives of nicotinic acid to explore their interactions with target macromolecules like human apolipoprotein A I. dergipark.org.tr The binding affinities and interaction patterns predicted by these simulations help to rationalize structure-activity relationships and guide the design of more potent molecules. nih.gov
In Vitro Mechanistic Studies of Antimicrobial Activity (e.g., Elucidation of Cellular Target Modulation Pathways without Efficacy Claims)
The nicotinohydrazide scaffold is famously represented by isoniazid (B1672263) (isonicotinic acid hydrazide), a cornerstone drug for treating tuberculosis. nih.gov Isoniazid is a pro-drug that is activated by the mycobacterial catalase-peroxidase enzyme, KatG. frontiersin.org The activated form then covalently attaches to NAD+ to form an adduct that inhibits InhA, an enzyme essential for the synthesis of mycolic acids, which are critical components of the mycobacterial cell wall. nih.gov Resistance to isoniazid often arises from mutations in the katG or inhA genes. frontiersin.orgfrontiersin.org
Given its structural similarity, this compound could potentially exert antimicrobial effects through a similar pathway. However, other mechanisms are possible for hydrazide-containing compounds. Studies on salicylidene acylhydrazides, for instance, have identified that they may act by perturbing the function of several conserved bacterial proteins simultaneously. h1.co Other potential antimicrobial mechanisms for hydrazide derivatives include:
Disruption of microbial cell membranes. nih.gov
Inhibition of essential enzymes other than those involved in cell wall synthesis. nih.gov
Chelation of metal ions vital for bacterial enzyme function.
In vitro studies on various lipophilic analogues of isoniazid have shown activity against non-tubercular mycobacteria and other Gram-positive and Gram-negative bacteria, suggesting that modifications to the core structure can modulate the spectrum of activity and potentially engage different cellular targets. nih.gov
Coordination Chemistry: Metal Ion Binding Studies and Complex Formation
Hydrazides and their derivatives, such as hydrazones, are versatile ligands in coordination chemistry due to the presence of multiple donor atoms (N and O). at.ua The hydrazide moiety typically acts as a bidentate chelating agent, coordinating to a metal ion through the carbonyl oxygen and the terminal amino nitrogen, forming a stable five-membered ring. at.uajptcp.com
In complexes involving nicotinohydrazide and related ligands, the pyridine nitrogen can also participate in coordination, allowing the ligand to act in a tridentate fashion (N,N,O donor set). nih.govresearchgate.net The formation of metal complexes can significantly alter the biological properties of the organic ligand. rsc.org
Studies on transition metal complexes with nicotinohydrazone ligands have shown the formation of distorted octahedral geometries where the metal center is surrounded by two tridentate ligand molecules. nih.gov The specific coordination environment depends on the metal ion, the ligand's structure, and the presence of other coordinating anions or solvent molecules. at.uanih.gov The coordination chemistry of nicotinoylhydrazones is diverse, and these compounds readily form stable complexes with a variety of d- and f-block elements. tandfonline.comfrontiersin.org
Table 3: Examples of Metal Complex Formation with Nicotinohydrazide-Related Ligands
| Ligand | Metal Ion(s) | Coordination Mode | Resulting Geometry |
|---|---|---|---|
| (E)-N'-(1-(pyridin-2-yl)ethylidene)nicotinohydrazide | Mn(II), Co(II), Cu(II), Cd(II) | Tridentate (N₂O) | Distorted Octahedron |
| N'-(pyridin-2-ylmethylene)nicotinohydrazide | Zn(II) | Tridentate | Distorted Octahedron |
| N'-(2-hydroxybenzylidene)nicotinohydrazide | Pb(II) | Tetradentate (N,N',O,O') | Part of a 1D coordination polymer |
| Various Hydrazones | Co(II), Ni(II), Cu(II), Zn(II) | Tridentate | Varies (e.g., Square Planar, Octahedral) |
Data compiled from various studies on the coordination chemistry of hydrazone and nicotinohydrazide derivatives. jptcp.comnih.govnih.govtandfonline.com
Exploration of Advanced Applications in Fundamental Chemical Systems
Catalysis and Organocatalysis: Potential Roles as Ligands or Organocatalysts in Chemical Transformations
The structure of 2,6-dimethoxynicotinohydrazide suggests several potential, though currently undocumented, applications in catalysis. The pyridine (B92270) nitrogen and the hydrazide moiety both possess lone pairs of electrons, making them potential coordination sites for metal ions. This characteristic could allow the molecule to act as a bidentate or even tridentate ligand in the formation of metal complexes.
The properties of such hypothetical metal complexes would be influenced by the electronic nature of the 2,6-dimethoxy-substituted pyridine ring. The methoxy (B1213986) groups are electron-donating, which would increase the electron density on the pyridine nitrogen, potentially enhancing its coordination ability and influencing the catalytic activity of the metal center. These complexes could theoretically be explored as catalysts in various organic transformations, such as cross-coupling reactions, hydrogenations, or oxidations.
As an organocatalyst, the hydrazide group could participate in reactions involving the formation of hydrazones, which are key intermediates in various transformations, including asymmetric catalysis. The basicity of the pyridine nitrogen could also be exploited in base-catalyzed reactions.
Table 1: Potential Catalytic Roles of this compound
| Catalytic System | Potential Role of this compound | Key Structural Features |
| Metal Catalysis | Bidentate or Tridentate Ligand | Pyridine nitrogen, hydrazide group |
| Organocatalysis | Hydrogen bond donor/acceptor, Brønsted base | Hydrazide moiety, pyridine nitrogen |
Supramolecular Chemistry: Hypothetical Self-Assembly Processes and Host-Guest Interactions
In the realm of supramolecular chemistry, the this compound molecule possesses functionalities that could, in theory, drive self-assembly and host-guest interactions. The hydrazide group is capable of forming strong hydrogen bonds, acting as both a hydrogen bond donor (N-H) and acceptor (C=O). These interactions could lead to the formation of one-dimensional chains, tapes, or more complex two- or three-dimensional networks.
The pyridine ring could engage in π-π stacking interactions, further stabilizing any self-assembled structures. The methoxy groups could influence the packing of the molecules in the solid state through steric effects and weak hydrogen bonding.
Table 2: Potential Supramolecular Interactions of this compound
| Interaction Type | Contributing Functional Groups | Potential Outcome |
| Hydrogen Bonding | Hydrazide (N-H, C=O) | Self-assembly into tapes, sheets, or networks |
| π-π Stacking | Pyridine Ring | Stabilization of self-assembled structures |
| Host-Guest Interactions | Hydrazide Moiety | Binding of anions or neutral molecules |
Advanced Materials Science: Theoretical Integration into Polymer Architectures or Covalent Organic Frameworks (COFs)
While no literature currently describes the use of this compound in advanced materials, its structure suggests theoretical possibilities. The hydrazide group is a known linker for the formation of covalent organic frameworks (COFs). chemrxiv.orgresearchgate.net By reacting this compound with multifunctional aldehydes, it would be theoretically possible to construct porous, crystalline COFs. The properties of such COFs, including their porosity and stability, would be influenced by the geometry of the building blocks and the nature of the resulting hydrazone linkages.
In polymer science, this compound could be incorporated into polymer backbones or as a pendant group. For example, it could be reacted with diacyl chlorides to form polyamides containing the dimethoxypyridine unit. Such polymers might exhibit interesting thermal or coordination properties.
Chemo- and Biosensing Systems: Postulated Design Principles for Molecular Recognition
The design of chemo- and biosensors often relies on molecular recognition events. The this compound scaffold has features that could be exploited for such purposes, although no sensors based on this specific molecule have been reported.
The pyridine and hydrazide moieties could act as a binding site for specific metal ions. Coordination of a metal ion could lead to a change in the photophysical properties of the molecule, such as its fluorescence or absorbance, forming the basis of a colorimetric or fluorescent sensor. The selectivity of such a sensor would depend on the coordination preferences of the binding pocket formed by the ligand.
Furthermore, the hydrazide group could be used to attach the molecule to other signaling units or to surfaces for the development of more complex sensing platforms. The principles of molecular recognition would guide the design of the binding site to achieve selectivity for a particular analyte.
Future Research Directions and Interdisciplinary Academic Prospects
Integration with Flow Chemistry and Automated Synthetic Platforms
The synthesis of 2,6-Dimethoxynicotinohydrazide and its analogs is poised for a technological revolution through the adoption of flow chemistry and automated synthetic platforms. Continuous flow processes offer substantial advantages over traditional batch synthesis, including enhanced safety, superior heat and mass transfer, improved reaction control, and greater reproducibility. bioduro.com For the synthesis of hydrazides, which can involve hazardous reagents like hydrazine (B178648) hydrate (B1144303) or energetic intermediates, flow reactors provide a safer environment by minimizing the volume of reactants at any given time. nih.gov
Automated platforms, utilizing pre-packed capsules or well-plate kits, can streamline the synthesis of compound libraries based on the this compound scaffold. synplechem.com This approach accelerates the generation of diverse molecules for screening purposes by automating reaction, isolation, and purification steps. synplechem.com The integration of flow reactors with automated systems could enable the on-demand synthesis of derivatives, facilitating rapid iteration in medicinal chemistry programs. nih.gov
Table 1: Comparison of Batch vs. Flow Synthesis for Hydrazide Derivatives
| Feature | Traditional Batch Synthesis | Flow Chemistry Synthesis |
|---|---|---|
| Safety | Higher risk due to large volumes of hazardous reagents. | Enhanced safety with small reaction volumes. |
| Reaction Time | Often hours to days. nih.gov | Reduced to minutes. nih.gov |
| Scalability | Complex and can be hazardous. | Simpler and safer scale-up. nih.gov |
| Reproducibility | Can be variable between batches. | High consistency and repeatability. bioduro.com |
| Process Control | Limited control over temperature and mixing. | Precise control over reaction parameters. researchgate.net |
High-Throughput Screening Methodologies for Mechanistic Elucidation and Structure-Mechanism Relationships
High-Throughput Screening (HTS) is a pivotal technology in modern drug discovery, allowing for the rapid testing of vast numbers of compounds against specific biological targets. bmglabtech.com For this compound, HTS can be employed to screen libraries of its derivatives to identify "lead" compounds for further development. bmglabtech.com This process involves miniaturization and automation, typically using microplate formats to test thousands of compounds efficiently. bmglabtech.com
Beyond identifying bioactive hits, HTS can be instrumental in elucidating reaction mechanisms and establishing structure-mechanism relationships. By systematically varying the substituents on the this compound core and analyzing the screening data, researchers can build quantitative structure-activity relationship (QSAR) models. These models can reveal how specific structural modifications influence biological activity or chemical reactivity. Furthermore, high-throughput synthesis methods can be directly coupled with screening to accelerate the discovery cycle. acs.org
Emerging Advanced Characterization Techniques (e.g., Cryo-Electron Microscopy for Complex Formation)
The structural elucidation of how small molecules like this compound interact with macromolecular targets is crucial for understanding their mechanism of action. Cryo-electron microscopy (cryo-EM) has emerged as a revolutionary technique in structural biology, capable of determining the structures of protein-ligand complexes at near-atomic resolution. nih.govportlandpress.com This is particularly valuable for large or complex biological systems that are challenging to analyze using traditional methods like X-ray crystallography. nih.gov
Cryo-EM could be used to visualize the binding of a this compound derivative to its target protein, revealing key interactions and conformational changes. nih.gov This detailed structural information is invaluable for structure-based drug design, enabling the rational optimization of ligand binding affinity and specificity. nih.gov Recent advancements are continually pushing the size limits for cryo-EM, making it increasingly applicable to smaller protein-ligand complexes. biorxiv.org
Predictive Modeling and De Novo Design for Novel this compound Derivatives
Computational approaches are set to play a transformative role in the exploration of the chemical space around this compound. Predictive modeling, including the development of pharmacophore models and QSAR, can guide the synthesis of new derivatives with improved properties. mdpi.comresearchgate.net These models are built upon experimental data and can predict the activity of virtual compounds, prioritizing the most promising candidates for synthesis and testing. mdpi.comresearchgate.net
De novo drug design takes this a step further by using computational algorithms to generate entirely new molecular structures that are optimized to fit a specific target or a set of desired properties. nih.gov Starting from the this compound scaffold, these methods can explore a vast chemical space to design novel compounds with potentially superior activity and novelty. nih.govnih.gov Machine learning and deep learning methodologies are increasingly being integrated into de novo design pipelines to enhance the predictive power and efficiency of these computational tools. nih.gov The synthetic feasibility of the computationally designed molecules is a critical consideration, and plausible synthetic pathways for promising candidates are often proposed. chemrxiv.org
Table 2: Computational Approaches for Derivative Design
| Technique | Description | Application to this compound |
|---|---|---|
| Pharmacophore Modeling | Identifies the essential 3D arrangement of functional groups required for biological activity. | Design of derivatives with optimized interactions with a biological target. researchgate.net |
| QSAR | Relates variations in molecular structure to changes in biological activity or chemical properties. | Predict the activity of unsynthesized derivatives and guide structural modifications. mdpi.com |
| De Novo Design | Generates novel molecular structures from scratch based on a set of constraints. | Creation of entirely new molecules based on the core scaffold for novel intellectual property. nih.gov |
| Molecular Docking | Predicts the preferred orientation of a molecule when bound to a target. | To estimate the binding affinity and pose of derivatives in a target's active site. researchgate.net |
Exploration of Niche Chemical Transformations and Novel Reactivity Profiles
The hydrazide moiety is a versatile functional group, capable of participating in a wide array of chemical transformations. mdpi.comresearchgate.net Future research on this compound should focus on exploring niche reactions to unlock novel reactivity profiles and synthesize complex molecular architectures. For instance, hydrazides can serve as precursors for a variety of heterocyclic compounds such as oxadiazoles, pyrazoles, and triazoles through cyclization reactions. mdpi.com
The reaction of the hydrazide with Lewis acidic boranes can lead to the formation of novel N-N-B systems, which is an area of interest for dinitrogen activation. rsc.orgcardiff.ac.uk Furthermore, the hydrazide can undergo condensation with aldehydes and ketones to form hydrazones, which are themselves important intermediates and possess a range of biological activities. nih.govrsc.org The hydrazide/hydrazone linkage is also utilized in "click" chemistry for bioconjugation, suggesting potential applications in chemical biology for labeling biomolecules. nih.gov Investigating these and other less-explored transformations will undoubtedly expand the synthetic utility of this compound.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2,6-dimethoxynicotinohydrazide, and how do reaction conditions influence yield and purity?
- Methodological Answer : Synthesis typically involves condensation of 2,6-dimethoxynicotinic acid with hydrazine derivatives under reflux in polar aprotic solvents (e.g., DMF or ethanol). Yield optimization requires controlled temperature (70–90°C) and stoichiometric excess of hydrazine (1.2–1.5 equivalents). Purity is enhanced via recrystallization from ethanol/water mixtures, monitored by HPLC (C18 column, acetonitrile/water mobile phase) . Side products like unreacted acid or hydrazine byproducts can be quantified using LC-MS with electrospray ionization .
Q. How can researchers characterize the structural and electronic properties of this compound?
- Methodological Answer :
- X-ray crystallography : Resolve crystal packing and hydrogen-bonding motifs (e.g., N–H⋯O interactions) to confirm molecular conformation .
- Spectroscopy : Use FT-IR to identify hydrazide N–H stretches (~3200 cm⁻¹) and carbonyl vibrations (~1650 cm⁻¹). UV-Vis spectra (in DMSO) reveal π→π* transitions at ~260 nm.
- Computational modeling : DFT calculations (B3LYP/6-31G*) predict charge distribution and reactive sites, validated against experimental spectral data .
Q. What safety protocols are critical for handling this compound in laboratory settings?
- Methodological Answer :
- Personal protective equipment (PPE) : Nitrile gloves, lab coats, and safety goggles are mandatory due to potential skin/eye irritation .
- Ventilation : Use fume hoods during synthesis to mitigate inhalation risks.
- Waste disposal : Neutralize acidic/basic residues before transferring to hazardous waste containers. Degradation studies (e.g., photolysis at 254 nm) confirm stability under disposal conditions .
Advanced Research Questions
Q. How can researchers design experiments to assess the hydrolytic stability of this compound under varying pH and temperature conditions?
- Methodological Answer :
- Experimental design : Prepare buffered solutions (pH 2–12) and incubate the compound at 25°C, 37°C, and 60°C. Sample aliquots at timed intervals (0–72 hrs).
- Analytical workflow : Quantify degradation via UPLC-MS/MS (MRM transitions for parent ion m/z 226 → fragment ions). Hydrolysis products (e.g., 2,6-dimethoxynicotinic acid) are identified using high-resolution Orbitrap MS .
- Data interpretation : Apply pseudo-first-order kinetics to calculate half-life () and activation energy () using the Arrhenius equation .
Q. How should contradictory data on the compound’s solubility in polar solvents be reconciled?
- Methodological Answer :
- Controlled solubility assays : Measure solubility in DMSO, methanol, and water via gravimetric analysis (saturated solutions filtered through 0.22 μm membranes).
- Variable control : Document temperature (±0.5°C), solvent purity (HPLC-grade), and agitation speed.
- Statistical analysis : Use ANOVA to compare literature values (e.g., 12.3 mg/mL in DMSO vs. 8.7 mg/mL in methanol) and identify outliers. Confounding factors like hydrate formation or solvent impurities (e.g., residual water in DMSO) must be ruled out .
Q. What computational strategies are effective for predicting the reactivity of this compound in nucleophilic acyl substitution reactions?
- Methodological Answer :
- Molecular docking : Simulate interactions with biological targets (e.g., enzyme active sites) using AutoDock Vina. Focus on hydrazide’s carbonyl group as the electrophilic center.
- Reactivity descriptors : Calculate Fukui indices ( and ) via Gaussian 09 to identify nucleophilic/electrophilic sites. Compare with experimental kinetics (e.g., reaction rates with amines) .
Q. How can researchers optimize chromatographic separation of this compound from structurally similar hydrazides?
- Methodological Answer :
- Column selection : Use a phenyl-hexyl stationary phase for enhanced π-π interactions with the dimethoxy aromatic ring.
- Mobile phase optimization : Test gradients of acetonitrile (10–50%) in 0.1% formic acid. Adjust pH to 3.0 to protonate the hydrazide group, reducing peak tailing.
- Validation : Assess resolution () and retention time reproducibility (%RSD < 2%) across three batches .
Data Analysis and Reporting
Q. What statistical methods are appropriate for analyzing dose-response data in biological assays involving this compound?
- Methodological Answer :
- Dose-response modeling : Fit data to a four-parameter logistic curve () using GraphPad Prism.
- Outlier detection : Apply Grubbs’ test () to exclude aberrant replicates.
- Uncertainty quantification : Report 95% confidence intervals for EC₅₀ values derived from bootstrap resampling (n=1000 iterations) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
